5-(Bromomethyl)-2-fluorobenzoyl chloride
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Overview
Description
5-(Bromomethyl)-2-fluorobenzoyl chloride: is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring, along with a reactive acyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-fluorobenzoyl chloride typically involves the bromination of 2-fluorobenzoyl chloride. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale synthesis. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2-fluorobenzoyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 5-(Hydroxymethyl)-2-fluorobenzoyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the bromomethyl group can yield 5-(Bromomethyl)-2-fluorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products:
- Substitution reactions yield various substituted benzoyl chlorides.
- Reduction reactions produce hydroxymethyl derivatives.
- Oxidation reactions result in carboxylic acids.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-2-fluorobenzoyl chloride is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of novel drug candidates. Its derivatives have shown potential as inhibitors of specific enzymes and receptors, making it valuable in drug discovery and development.
Industry: The compound finds applications in the production of advanced materials, including polymers and resins. It is also used in the synthesis of dyes and pigments due to its ability to introduce functional groups into aromatic systems.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-fluorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
- 5-(Chloromethyl)-2-fluorobenzoyl chloride
- 5-(Hydroxymethyl)-2-fluorobenzoyl chloride
- 5-(Methyl)-2-fluorobenzoyl chloride
Comparison: 5-(Bromomethyl)-2-fluorobenzoyl chloride is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and methyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the fluorine atom enhances the compound’s stability and lipophilicity, which can be advantageous in drug design.
Properties
CAS No. |
920759-92-8 |
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Molecular Formula |
C8H5BrClFO |
Molecular Weight |
251.48 g/mol |
IUPAC Name |
5-(bromomethyl)-2-fluorobenzoyl chloride |
InChI |
InChI=1S/C8H5BrClFO/c9-4-5-1-2-7(11)6(3-5)8(10)12/h1-3H,4H2 |
InChI Key |
XOKOYKPMPBLCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)Cl)F |
Origin of Product |
United States |
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